

BEMP phosphazene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BEMP phosphazene*

Cat. No.: *B1230057*

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In-Depth Technical Guide to BEMP Phosphazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), a versatile and powerful tool in organic synthesis. This document details its chemical identifiers, physical properties, and applications, with a focus on its catalytic activity.

Core Chemical Data

BEMP is a non-ionic, sterically hindered, and highly basic phosphazene. Its chemical and physical properties are summarized below.

Identifier Type	Data	Source(s)
CAS Number	98015-45-3	[1][2][3]
Molecular Formula	C ₁₃ H ₃₁ N ₄ P	[1][2][3]
Molecular Weight	274.39 g/mol	[1][2][3]
IUPAC Name	2-(tert-butylimino)-N,N-diethyl-1,3-dimethyl-1,3,2-diazaphosphinan-2-amine	[3]
Synonyms	BEMP, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine	[1][3]
InChI	InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3	[3]
InChIKey	VSCBATMPTLKTOV-UHFFFAOYSA-N	[3]
SMILES	<chem>CCN(CC)P1(=NC(C)(C)C)N(C)CCCN1C</chem>	[3]
pKa of Conjugate Acid (in Acetonitrile)	27.6	[4]

Catalytic Applications in Organic Synthesis

BEMP is recognized for its efficacy as a catalyst in a variety of organic transformations due to its strong basicity and low nucleophilicity.[4] This unique combination allows it to deprotonate a wide range of acidic protons without participating in competing nucleophilic side reactions.

Key Applications:

- **Ring-Opening of N-Sulfonyl Aziridines:** BEMP serves as a mild base catalyst for the nucleophilic ring-opening of N-sulfonyl aziridines, leading to highly efficient alkylation

reactions with various carbon acids.

- **Ring-Opening Polymerization (ROP) of Cyclic Esters and Carbonates:** BEMP is an effective organocatalyst for the living ring-opening polymerization of cyclic esters, such as lactones and trimethylene carbonate (TMC).^{[1][2][5]} These polymerizations can be controlled to produce polyesters with predictable molecular weights and narrow polydispersities.^[5]
- **Phenolysis of Epoxides:** Polystyrene-supported BEMP (PS-BEMP) has been demonstrated as an efficient and recoverable catalyst for the ring-opening of epoxides with phenols.

Experimental Protocols

While detailed, step-by-step experimental protocols are best sourced from primary literature, this section provides an overview of typical reaction conditions for key BEMP-catalyzed transformations based on available information.

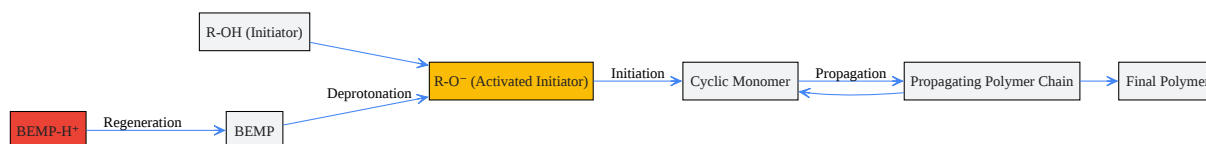
Ring-Opening Polymerization of Trimethylene Carbonate (TMC)

A common application of BEMP is in the bulk ring-opening polymerization of TMC using an alcohol initiator.

- **General Procedure:** In a typical procedure, BEMP is used as a catalyst in the bulk polymerization of TMC with an alcohol initiator. The reaction temperature can influence the molecular weight and dispersity of the resulting poly(trimethylene carbonate) (PTMC). For instance, polymerization at 100°C has been reported to produce high molecular weight PTMC ($M_n = 45,800$ g/mol, $\bar{D} = 1.49$), while lower temperatures (e.g., 60°C) can yield polymers with lower molecular weights and narrower dispersities.^[2] However, at higher temperatures, control over the polymerization may be reduced, leading to broader dispersities.^[2]
- **Note:** The specific molar ratios of monomer to initiator and catalyst, as well as the reaction time and purification methods, would be crucial for reproducibility and should be obtained from specific literature sources.

Reaction Mechanism

BEMP primarily functions as a Brønsted base in these catalytic processes. The general mechanism involves the deprotonation of a protic species (e.g., an alcohol initiator in ROP or a carbon acid in alkylation) to generate a more potent nucleophile. This nucleophile then initiates the desired chemical transformation, such as the attack on a cyclic monomer or an electrophile.



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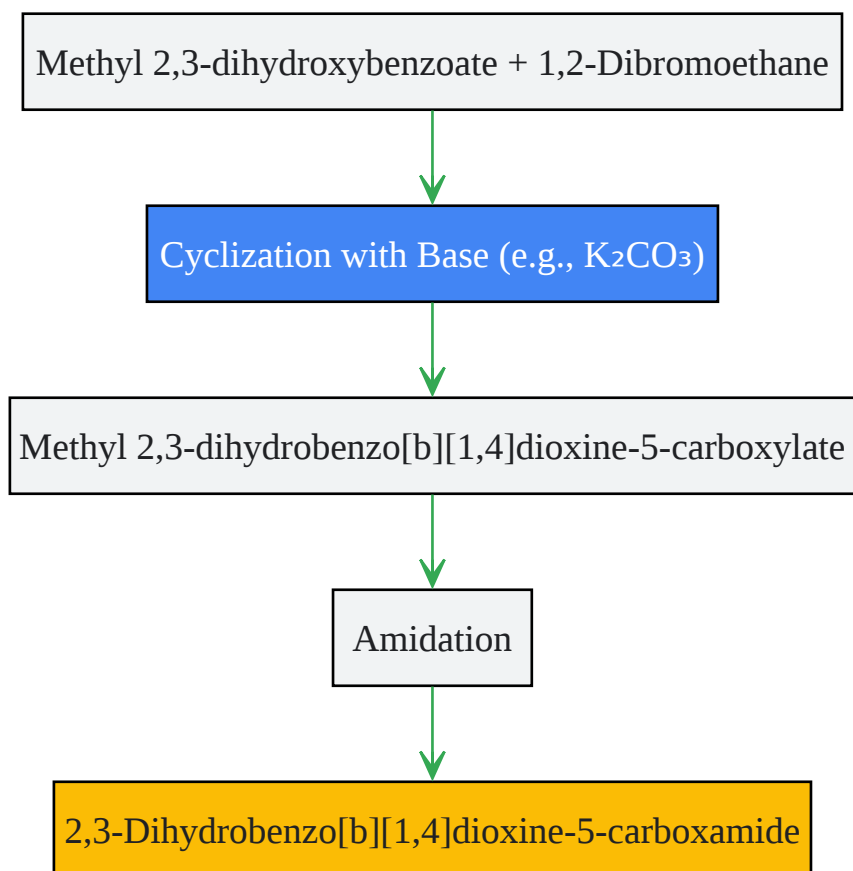
Caption: General mechanism of BEMP-catalyzed ring-opening polymerization.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of **BEMP phosphazene** in biological signaling pathways. Its primary application and area of study are within the realm of synthetic organic chemistry as a non-nucleophilic strong base and catalyst.

Synthesis of 2,3-Dihydrobenzo[b][1][4]dioxine-5-carboxamide

While a specific protocol for the synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide using BEMP was not identified in the surveyed literature, a general synthetic route has been described. This involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base like potassium carbonate in dimethylformamide, followed by amidation.^[6] Given BEMP's properties as a strong, non-nucleophilic base, it could potentially be employed in the initial cyclization step as an alternative to inorganic bases, although this has not been explicitly reported.



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- To cite this document: BenchChem. [BEMP phosphazene CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230057#bemp-phosphazene-cas-number-and-chemical-identifiers]

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